5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
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Overview
Description
5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group and a benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with phosgene or its derivatives under controlled conditions to form the benzoxazinone ring. Another approach involves the use of isocyanates in the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoxazinone ring to its dihydro form.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-3,1-benzoxazin-4-one: Similar in structure but differs in the position of the amino group.
4H-3,1-benzothiazin-4-one: Contains a sulfur atom instead of oxygen in the benzoxazinone ring.
1,4-benzoxazepine: A larger ring system with different chemical properties.
Uniqueness
5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
1002129-69-2 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.